molecular formula C15H20BNO2 B1501624 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1072811-23-4

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B1501624
CAS No.: 1072811-23-4
M. Wt: 257.14 g/mol
InChI Key: VELXJVTVYLHSHY-UHFFFAOYSA-N
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Description

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a useful research compound. Its molecular formula is C15H20BNO2 and its molecular weight is 257.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H21BO3
  • CAS Number : Not available

Physical Properties

PropertyValue
Purity>98.0% (GC)
AppearanceSolid
Storage TemperatureRoom Temperature

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. It has been shown to selectively down-regulate estrogen receptors (ERα and ERβ), which are crucial in various cancers such as breast cancer .

  • Estrogen Receptor Modulation : The compound interacts with estrogen receptors to inhibit their activity. This mechanism is particularly relevant in hormone-dependent cancers.
  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cells, promoting apoptosis .
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this indole derivative significantly inhibits the proliferation of various cancer cell lines. For example, it displayed a higher antiproliferative effect compared to standard drugs like Combretastatin-A4 (CA-4) in certain assays .

Comparative Studies

A comparative analysis of different indole derivatives shows that modifications at specific positions can enhance biological activity. For instance:

CompoundIC50 (nM)Activity Type
4-Methyl-2-(Dioxaborolan)24Antiproliferative
Combretastatin-A442Antiproliferative

This table illustrates that the modified indole exhibits superior potency against cancer cell lines compared to traditional chemotherapeutics.

Study 1: In Vitro Evaluation

A study conducted on various human cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values ranged from 16 to 24 nM across different cell lines including HeLa and Molt4/C8 .

Study 2: Molecular Docking Simulations

Molecular docking studies have suggested that the compound binds effectively to the active sites of key proteins involved in cancer progression. This binding affinity correlates with its observed biological activity .

Properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-7-6-8-12-11(10)9-13(17-12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELXJVTVYLHSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681936
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072811-23-4
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072811-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to a procedure analogous to that described for 7-chloro-2-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indole using 4-methyl-1H-indole.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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